4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid
Description
4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid is a synthetic organic compound featuring a butyric acid backbone (four-carbon chain) substituted with a 3,3-dimethyl group and a carbamoyl linkage to a benzo[1,3]dioxol-5-yl moiety. The dimethyl substitution at the β-position of the butyric acid chain introduces steric hindrance, which may influence conformational stability and intermolecular interactions.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylamino)-3,3-dimethyl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(2,7-13(17)18)6-12(16)15-9-3-4-10-11(5-9)20-8-19-10/h3-5H,6-8H2,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEXWDNLTAIVKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1=CC2=C(C=C1)OCO2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid involves several steps. One common method includes the reaction of benzo[1,3]dioxole with an appropriate carbamoyl chloride under controlled conditions to form the desired product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid serves as a versatile reagent. It is utilized in various reactions involving carbon-carbon bond formation and functional group transformations. Its unique structure allows for selective reactions that can lead to novel compounds with desirable properties.
Biology
The compound exhibits significant biological activities, particularly in enzyme inhibition and protein interactions:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammatory processes.
- Cellular Effects : Research indicates that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression at the S phase.
Medicine
The therapeutic potential of this compound is under investigation:
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by inhibiting the proliferation of various cancer cell lines. For instance, a study demonstrated dose-dependent inhibition in breast cancer cell lines (MCF7) with IC50 values ranging from 0.5 to 10 µM.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.
Industry
In industrial applications, this compound is used in the production of specialized chemicals and materials due to its unique structural features that confer specific reactivity patterns.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of derivatives related to this compound on various cancer cell lines:
- Methodology : The study employed in vitro assays to assess cytotoxicity against leukemia and CNS cancer cell lines.
- Results : Significant inhibition was observed with one derivative showing an inhibition ratio of 72.11% against CNS cancer cells .
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibitory potential of this compound:
- Objective : To determine its effectiveness against α-glucosidase and acetylcholinesterase.
- Findings : The compound exhibited substantial inhibitory activity against α-glucosidase while demonstrating weaker effects on acetylcholinesterase, indicating its potential as a therapeutic agent for managing diabetes .
Mechanism of Action
The mechanism of action of 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid with related compounds from the literature:
Physicochemical and Pharmacokinetic Implications
- Steric Effects : The 3,3-dimethyl substitution in the target compound increases steric bulk compared to compound 22 (), which lacks alkyl branching. This may reduce metabolic degradation by hindering enzyme access .
- However, compound 23 () incorporates a fluorophenyl group, which introduces electronegativity and may improve target affinity through dipole interactions .
- Hydrogen-Bonding Capacity : The pyrazole core in the compound includes a carboxylic acid and dihydroxyphenyl groups, offering superior hydrogen-bonding diversity compared to the target compound’s single carboxylic acid moiety .
Biological Activity
4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid, with the CAS number 436088-57-2, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant studies that highlight its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C14H17NO5 |
| Molecular Weight | 279.288 g/mol |
| Density | 1.324 g/cm³ |
| Boiling Point | 519.2 °C |
| Flash Point | 267.8 °C |
| LogP | 2.3178 |
The compound exhibits significant interactions with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by regulating the biosynthesis of prostaglandins.
- Cellular Effects : The compound influences cell signaling pathways and gene expression, leading to apoptosis in certain cancer cell lines by causing cell cycle arrest at the S phase.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds containing the benzo[1,3]dioxole structure exhibit promising antimicrobial properties. For instance:
- Larvicidal Activity : Research highlighted the larvicidal potential against Aedes aegypti, a vector for several viral diseases. The study found that certain benzodioxole derivatives demonstrated significant toxicity towards larvae while showing minimal cytotoxicity towards mammalian cells .
Cytotoxicity Studies
A comprehensive evaluation of cytotoxic effects revealed that this compound does not exhibit significant cytotoxicity at concentrations up to 5200 µM in human peripheral blood mononuclear cells. In animal models, doses up to 2000 mg/kg resulted in mild behavioral effects without structural signs of toxicity in vital organs such as the liver and kidneys .
Comparative Studies
The biological activity of this compound can be compared with other derivatives:
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid | Antibacterial | 625–1250 |
| 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3-methyl-butyric acid | Antifungal | Not specified |
The above table summarizes findings from various studies indicating that modifications to the benzo[1,3]dioxole structure significantly affect biological activity.
Case Studies
- Insecticidal Properties : A study focused on the larvicidal activity of various benzodioxole derivatives against Aedes aegypti, demonstrating that structural modifications could enhance efficacy while reducing toxicity to non-target organisms .
- Cancer Research : Investigations into the apoptotic effects on cancer cells have shown promise for therapeutic applications in oncology, particularly in targeting specific signaling pathways involved in tumor growth and proliferation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid and its derivatives?
- Methodological Answer : The compound and its derivatives are synthesized via carbamoyl coupling reactions. For example, N-(Benzo[d][1,3]dioxol-5-yl)-3-oxobutanamide (Compound 22) is synthesized by reacting acetylacetic acid derivatives with 3,4-(methylenedioxy)aniline in pyridine, yielding 40% after purification . Advanced derivatives may involve multi-step protocols, such as DMSO-mediated cyclization (e.g., Compound 23 with 90% yield) or HATU/DIEA-catalyzed amide bond formation (e.g., Compound 24 at 74% yield) . Alternative routes, like cyclopropane ring formation using 1-bromo-2-chloroethane, are also viable for structural analogs (77–79% yields) .
Q. Which analytical techniques are essential for structural validation and purity assessment?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (MS) are critical. For instance, confirms compound structures via ¹H NMR (e.g., δ 1.25 ppm for dimethyl groups) and MS data. High-Resolution Mass Spectrometry (HRMS) further validates molecular formulas . Purity is assessed using HPLC with UV detection (e.g., >95% purity thresholds) .
Q. How is the benzo[1,3]dioxol moiety incorporated into the compound's design?
- Methodological Answer : The benzo[1,3]dioxol group is introduced via carbamoylation or alkylation reactions. For example, 3,4-(methylenedioxy)aniline serves as a precursor for coupling with carbonyl intermediates . This moiety enhances π-π stacking and hydrogen-bonding interactions, influencing target binding in enzyme inhibition assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for low-yield derivatives?
- Methodological Answer : Reaction optimization includes solvent selection (e.g., DMF for solubility vs. DMSO for cyclization ), stoichiometric adjustments (e.g., excess amine for carbamoyl coupling), and catalyst screening (e.g., HATU vs. EDC/HOBt). shows yield variations (23–90%), highlighting the need for stepwise monitoring via TLC or LC-MS . Microwave-assisted synthesis or flow chemistry may further improve efficiency.
Q. What strategies reconcile contradictory biological activity data across studies?
- Methodological Answer : Discrepancies in activity (e.g., butyrylcholinesterase inhibition in vs. anticancer effects in ) require standardized assays. For example:
- Use identical cell lines (e.g., MDA-MB-231 in ) and controls (e.g., tetracycline in ).
- Validate target engagement via competitive binding assays or CRISPR knockouts.
- Adjust experimental conditions (e.g., pH, serum content) to match prior studies .
Q. How do computational models predict target interactions for this compound?
- Methodological Answer : PubChem-derived SMILES strings (e.g., Canonical SMILES in ) enable molecular docking using tools like AutoDock Vina. For instance, the benzo[1,3]dioxol group’s electron-rich aromatic system may interact with hydrophobic pockets in butyrylcholinesterase ( ) or DNA-binding domains in cancer targets . MD simulations (e.g., GROMACS) further assess binding stability over time.
Q. What derivatization strategies enhance pharmacokinetic properties?
- Methodological Answer : Structural modifications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
